molecular formula C23H25N3O5 B14992079 4-(3,4-dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(3,4-dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B14992079
M. Wt: 423.5 g/mol
InChI Key: SVMMEUSBLSEEFV-UHFFFAOYSA-N
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Description

4-(3,4-dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves multiple steps, typically starting with the preparation of the core pyrrolo[3,4-c]pyrazole structure. This is followed by the introduction of the various substituents through a series of reactions such as alkylation, hydroxylation, and methoxylation. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing groups or to alter the oxidation state of the nitrogen atoms.

    Substitution: The methoxy and hydroxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, potentially leading to derivatives with different properties and applications.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, it can be used in the development of new materials, catalysts, and ligands.

    Biology: Its unique structure may interact with biological molecules, making it a candidate for studying enzyme inhibition, receptor binding, or other biochemical processes.

    Medicine: The compound’s potential bioactivity could be explored for therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial agents.

    Industry: It may be used in the production of specialty chemicals, pharmaceuticals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(methoxy-phenyl-methyl)-biphenyl
  • 4-(chloro-phenyl-methyl)-biphenyl
  • 4-biphenyl-4-yl-2-(4-methoxy-phenyl)-6-phenyl-pyridine

Uniqueness

Compared to these similar compounds, 4-(3,4-dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C23H25N3O5

Molecular Weight

423.5 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H25N3O5/c1-12-9-13(2)18(15(28)10-12)20-19-21(25-24-20)23(29)26(7-8-27)22(19)14-5-6-16(30-3)17(11-14)31-4/h5-6,9-11,22,27-28H,7-8H2,1-4H3,(H,24,25)

InChI Key

SVMMEUSBLSEEFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)O)C2=NNC3=C2C(N(C3=O)CCO)C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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